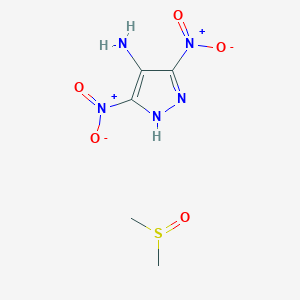
3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane is a chemical compound with the molecular formula C5H9N5O5S. It is known for its energetic properties and potential applications in various fields, including chemistry and industry. This compound is characterized by the presence of nitro groups and a pyrazole ring, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-1H-pyrazol-4-amine involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can be further modified to produce various derivatives through nucleophilic reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dinitro-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The nitro groups in the compound can undergo redox reactions, leading to the formation of various oxidation and reduction products.
Substitution reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3,5-dinitro-1H-pyrazol-4-amine include dimethylformamide, chloroform, and various nucleophiles. Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of 3,5-dinitro-1H-pyrazol-4-amine include various energetic derivatives, such as N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine and 1,1’-methanediylbis-(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine) .
Applications De Recherche Scientifique
3,5-dinitro-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used in the synthesis of energetic materials and explosives due to its high reactivity and stability.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives.
Industry: It is used in the production of high-performance materials, including melt-castable explosives.
Mécanisme D'action
The mechanism of action of 3,5-dinitro-1H-pyrazol-4-amine involves its interaction with molecular targets through its nitro groups and pyrazole ring. These interactions can lead to various chemical transformations, including redox reactions and nucleophilic substitutions. The compound’s energetic properties are attributed to the presence of nitro groups, which release energy upon decomposition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-2,4,5-trinitroimidazole: This compound has similar energetic properties and is used as a melt-castable explosive.
Bis(1,2,4-oxadiazole) bis(methylene) dinitrate: Known for its high detonation pressure and potential as a powerful explosive.
4-amino-3,5-dinitro-1H-pyrazole: Another energetic compound with similar structural features and applications.
Uniqueness
3,5-dinitro-1H-pyrazol-4-amine is unique due to its specific combination of nitro groups and a pyrazole ring, which confer high stability and reactivity. Its derivatives also exhibit promising properties for various applications, making it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
398141-88-3 |
|---|---|
Formule moléculaire |
C5H9N5O5S |
Poids moléculaire |
251.22 g/mol |
Nom IUPAC |
3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane |
InChI |
InChI=1S/C3H3N5O4.C2H6OS/c4-1-2(7(9)10)5-6-3(1)8(11)12;1-4(2)3/h4H2,(H,5,6);1-2H3 |
Clé InChI |
WGPBZEOYVVGEIA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C.C1(=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


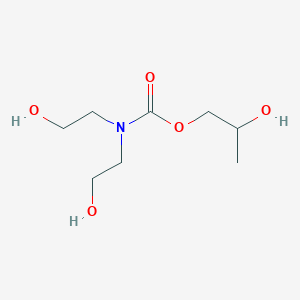
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)
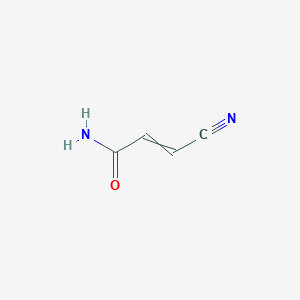
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
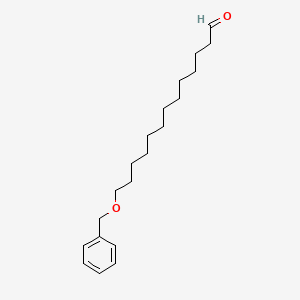
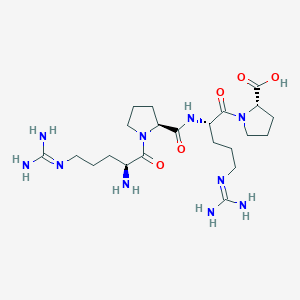
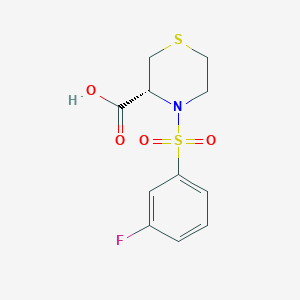
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
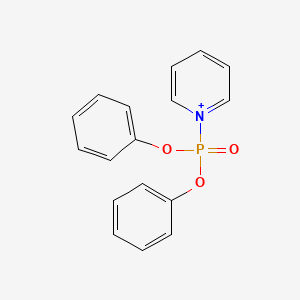
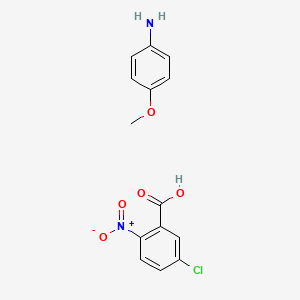
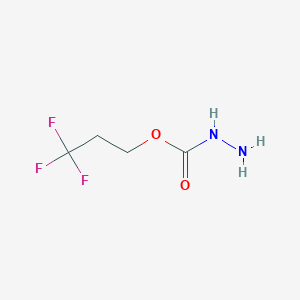
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
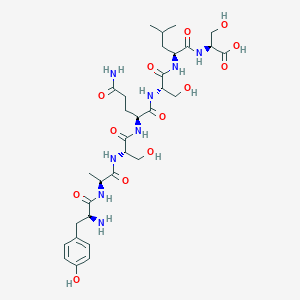
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)
